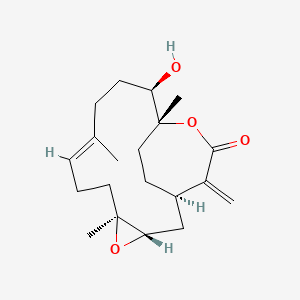
Episinulariolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Episinulariolide is a natural product found in Sinularia querciformis, Sinularia notanda, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Translational Epidemiology and Basic Scientific Discoveries
Episinulariolide, as a basic scientific discovery, may play a role in translational epidemiology. This field of study involves transforming scientific findings into practical applications for population health. In this context, this compound could be developed as a “candidate application” for use in medical practice, such as a diagnostic test or a therapeutic intervention. This process involves several stages, from initial discovery to evaluating the efficacy of the application and its impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Cytotoxic Activity in Cancer Research
This compound has shown potential in cancer research due to its cytotoxic activity. A study involving the compound found significant in vitro cytotoxic activity against human colon adenocarcinoma (WiDr) cell line. This suggests that this compound may have potential applications in developing cancer therapeutics, particularly in targeting specific types of cancer cells (Lo, Khalil, Kuo, & Shen, 2009).
Reproducibility in Epidemiologic Studies
This compound's role in scientific research emphasizes the importance of reproducibility in epidemiologic studies. Ensuring that findings related to this compound are reproducible is crucial for their credibility and utility in scientific and medical practice. This involves making data sets and software available for verifying published findings and conducting alternative analyses, a standard practice in contemporary epidemiologic research (Peng, Dominici, & Zeger, 2006).
Electroporation for Gene Delivery
In the context of gene therapy and vaccine development, the application of electroporation, which involves the use of pulsed electric fields to enhance cell permeability, could potentially be combined with compounds like this compound for enhanced delivery and efficacy. This application is particularly relevant in nonviral gene transfer treatments and could be a significant area of exploration for the compound (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Eigenschaften
CAS-Nummer |
88643-48-5 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(1R,3S,5S,8E,12R,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16-,17+,19-,20+/m1/s1 |
InChI-Schlüssel |
FONRUOAYELOHDC-LBBLXOBRSA-N |
Isomerische SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@@H](CC1)O)(OC(=O)C3=C)C)C |
SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Kanonische SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Synonyme |
11-epi-sinulariolide sinulariolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




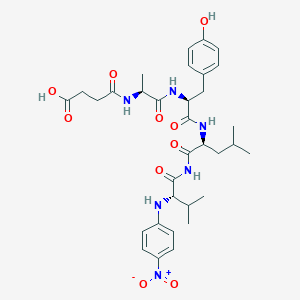
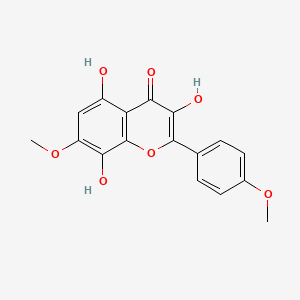

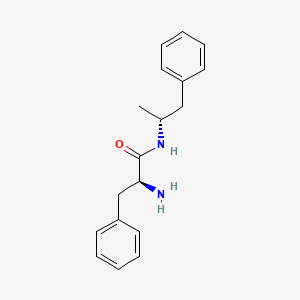
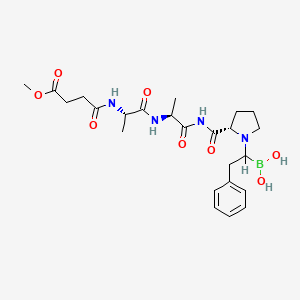

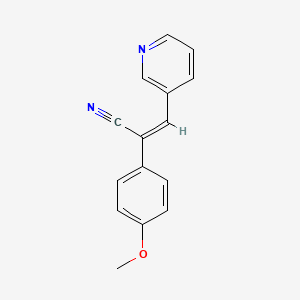
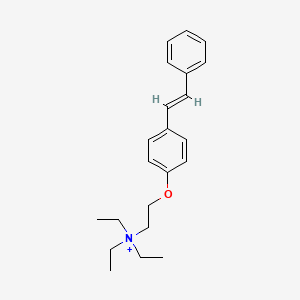
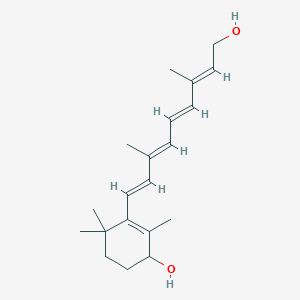

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

